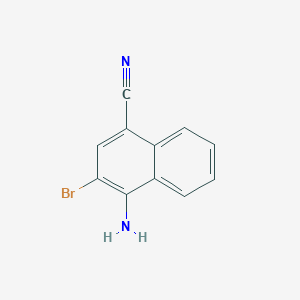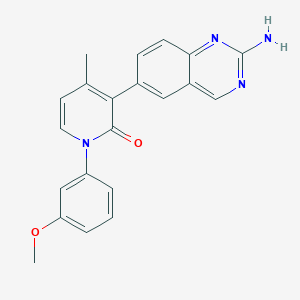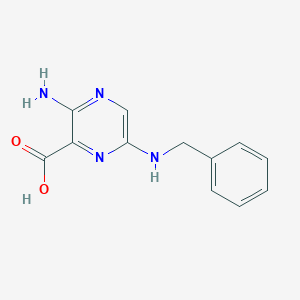
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with a molecular weight of 244.25 g/mol. This compound is known for its unique structure, which includes both amino and benzylamino groups attached to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and benzylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: This compound is structurally similar but lacks the benzylamino group, which can result in different chemical and biological properties.
3-Amino-1,2,4-triazole-5-carboxylic acid: Another similar compound with a different ring structure, leading to distinct reactivity and applications.
Uniqueness
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid is unique due to the presence of both amino and benzylamino groups on the pyrazine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H12N4O2 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
3-amino-6-(benzylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c13-11-10(12(17)18)16-9(7-15-11)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15)(H,14,16)(H,17,18) |
Clave InChI |
MTMSLVYDOQWYOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CN=C(C(=N2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


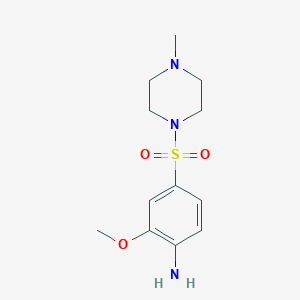

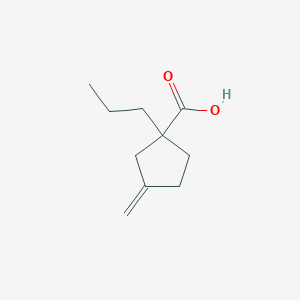
![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)

![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)


